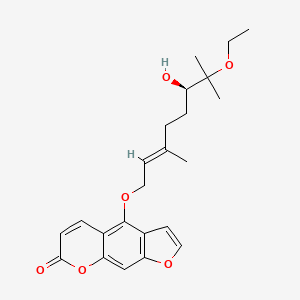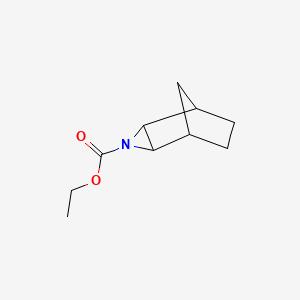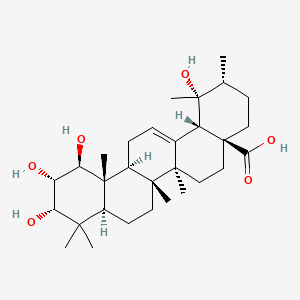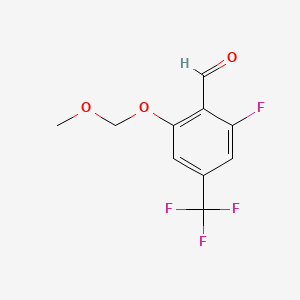
1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene is a fluorinated organic compound with a unique structure characterized by a cyclohexadiene ring substituted with chlorine and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene typically involves the fluorination of cyclohexadiene derivatives. One common method is the direct fluorination of 1-chlorocyclohexa-1,4-diene using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation, followed by selective fluorination steps. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Addition Reactions: The double bonds in the cyclohexadiene ring can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form partially or fully saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in polar solvents.
Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl) in non-polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of fluorinated amines or ethers.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of epoxides.
Reduction: Formation of partially or fully saturated cyclohexane derivatives.
Applications De Recherche Scientifique
1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene has several applications in scientific research:
Materials Science: Used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features and reactivity.
Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene in chemical reactions involves the interaction of its electrophilic and nucleophilic sites with various reagents. The chlorine and fluorine atoms influence the electron density distribution in the molecule, making it reactive towards nucleophiles and electrophiles. The double bonds in the cyclohexadiene ring also provide sites for addition reactions, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2,3,3,3-tetrafluoropropene: Another fluorinated compound with similar reactivity but different structural features.
1,2-Dichlorocyclohexane: A chlorinated cyclohexane derivative with different substitution patterns and reactivity.
Hexafluorobenzene: A fully fluorinated benzene derivative with distinct chemical properties.
Uniqueness
1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene is unique due to its combination of chlorine and multiple fluorine substitutions on a cyclohexadiene ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical applications.
Propriétés
Numéro CAS |
830-23-9 |
|---|---|
Formule moléculaire |
C6ClF7 |
Poids moléculaire |
240.50 g/mol |
Nom IUPAC |
1-chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6ClF7/c7-1-2(8)6(13,14)4(10)3(9)5(1,11)12 |
Clé InChI |
UQFVIZCUCYQNKF-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(C(=C(C1(F)F)F)Cl)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)

![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)



![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)
